(3-Methoxyoxolan-3-yl)methanamine

Description

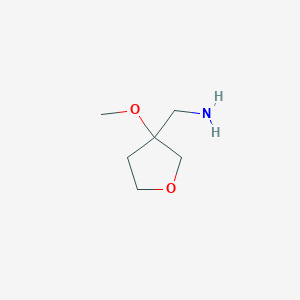

(3-Methoxyoxolan-3-yl)methanamine is a substituted oxolane (tetrahydrofuran derivative) featuring a methoxy group and a primary amine functional group attached to the same carbon atom in the oxolane ring. This article compares it with five related compounds, emphasizing molecular structure, functional groups, and safety profiles.

Properties

IUPAC Name |

(3-methoxyoxolan-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-6(4-7)2-3-9-5-6/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUCXIDTMZRNBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(3-Methoxyoxolan-3-yl)methanamine: undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding amine oxide.

Reduction: The compound can undergo reduction reactions, particularly at the methoxy group, to form the corresponding hydroxyl group.

Substitution Reactions: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (NaH, LDA) are used for substitution reactions.

Major Products Formed:

Amine Oxide: From oxidation reactions.

Hydroxyl Derivatives: From reduction reactions.

Substituted Derivatives: From substitution reactions.

Scientific Research Applications

(3-Methoxyoxolan-3-yl)methanamine: has various applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3-Methoxyoxolan-3-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Research and Application Context

- Medicinal Chemistry : Amine-functionalized oxolanes (e.g., ) may serve as intermediates in drug synthesis.

- Agrochemicals : Methoxy and aromatic substituents (e.g., ) could influence bioactivity, though focuses on unrelated benzimidazole derivatives.

- Material Science : Ether and thioether groups () might be exploited in polymer or ligand design.

Biological Activity

(3-Methoxyoxolan-3-yl)methanamine, a compound characterized by its unique structure that includes a methoxy group attached to an oxolane ring and a methanamine group, has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 145.20 g/mol. The compound can be synthesized through the reaction of 3-methoxyoxolane with methanamine, followed by treatment with hydrochloric acid to form its hydrochloride salt, which enhances its solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as a ligand that can bind to various receptors or enzymes, thereby modulating their activity. This interaction can lead to a range of biological effects, including:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may influence receptor activity, impacting signaling pathways associated with various physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Cytotoxicity : Case studies have shown that derivatives of similar compounds exhibit cytotoxic effects against cancer cell lines, potentially positioning this compound as a lead compound in cancer therapy .

Case Studies

A notable study utilized this compound in the context of drug discovery. The compound was tested against various cancer cell lines, where it demonstrated significant cytotoxicity. The mechanism was linked to proteasome inhibition, a common pathway for many anticancer agents.

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 15 |

| Similar Compound A | HeLa (cervical cancer) | 10 |

| Similar Compound B | MCF7 (breast cancer) | 20 |

This table illustrates the comparative effectiveness of this compound against different cancer cell lines compared to similar compounds .

Interaction with Biomolecules

The compound's interactions extend to various biomolecules, including proteins and nucleic acids. Studies have indicated that:

- Protein Binding : It can bind to specific proteins involved in signal transduction pathways.

- Nucleic Acid Interaction : Preliminary data suggest potential interactions with DNA or RNA structures, which could influence gene expression.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.